![molecular formula C25H25N3O4S B2631539 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422530-02-7](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
The chemical compound "3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide" is related to a class of compounds that have been synthesized and evaluated for their biological activities, including anti-monoamine oxidase and antitumor activities. The synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, including reactions with halides and transformation into 1-sulfanyl-substituted triazolobenzoquinazolines, has demonstrated significant anti-monoamine oxidase and antitumor effects in studies. These synthesized compounds are part of ongoing research into their potential therapeutic applications due to their promising biological activities (Markosyan et al., 2015).
Chemical Synthesis and Transformations
Further research has delved into the synthesis, conversions, and the exploration of anti-monoamine-oxidase and anticonvulsant activities of these compounds. For instance, the synthesis of 7,10-dimethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cyclohexane]-4(6H)-one and its reactions with various alkyl(benzyl)halides to produce new series of benzo[h]quinazolines showcases the versatility of these compounds. Their pharmacological profiles suggest potential for developing new treatments targeting monoamine-oxidase inhibitors and anticonvulsant therapies (Grigoryan et al., 2017).
Antimicrobial and Antineoplastic Properties
Moreover, the antimicrobial and antineoplastic properties of similar quinazoline derivatives have been studied, indicating that these compounds could serve as leads for the development of new antimicrobial and cancer therapies. Synthesis approaches and characterizations of these compounds, alongside their biological activity assessments, provide critical insights into their potential utility in medical and pharmaceutical applications (El-Shenawy, 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, cyclization, and oxidation reactions.", "Starting Materials": [ "2-nitrobenzoic acid", "1,3-benzodioxole", "cyclohexene", "thiourea", "ethyl bromoacetate", "sodium borohydride", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "ethanol" ], "Reaction": [ "Step 1: Nitration of 2-nitrobenzoic acid to form 2-nitrobenzoic acid", "Step 2: Reduction of 2-nitrobenzoic acid to form 2-aminobenzoic acid using sodium borohydride", "Step 3: Condensation of 1,3-benzodioxole with 2-aminobenzoic acid using acetic anhydride to form 3-(1,3-benzodioxol-5-ylmethyl)-2-aminobenzoic acid", "Step 4: Cyclization of 3-(1,3-benzodioxol-5-ylmethyl)-2-aminobenzoic acid with thiourea to form 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid", "Step 5: Esterification of 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid with ethyl bromoacetate to form 3-(1,3-benzodioxol-5-ylmethyl)-N-(2-bromoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide", "Step 6: Reduction of 3-(1,3-benzodioxol-5-ylmethyl)-N-(2-bromoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide using sodium borohydride to form 3-(1,3-benzodioxol-5-ylmethyl)-N-(2-ethylaminoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide", "Step 7: Alkylation of 3-(1,3-benzodioxol-5-ylmethyl)-N-(2-ethylaminoethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide with cyclohexene using sulfuric acid to form 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide" ] } | |
Numéro CAS |
422530-02-7 |
Nom du produit |
3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Formule moléculaire |
C25H25N3O4S |
Poids moléculaire |
463.55 |
Nom IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H25N3O4S/c29-23(26-11-10-16-4-2-1-3-5-16)18-7-8-19-20(13-18)27-25(33)28(24(19)30)14-17-6-9-21-22(12-17)32-15-31-21/h4,6-9,12-13H,1-3,5,10-11,14-15H2,(H,26,29)(H,27,33) |
Clé InChI |
MULLTHYLZXMMPZ-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC5=C(C=C4)OCO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-benzodioxol-5-yl)-2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2631456.png)
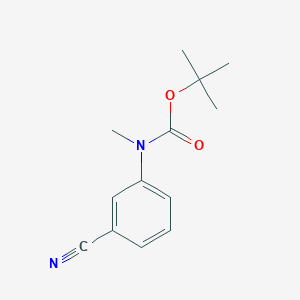
![6-[(4-Benzylpiperazin-1-yl)sulfonyl]-2-chloroquinoxaline](/img/structure/B2631460.png)
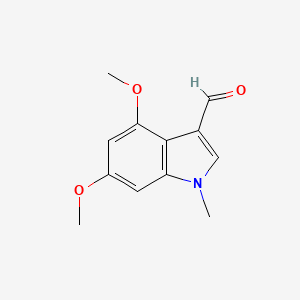
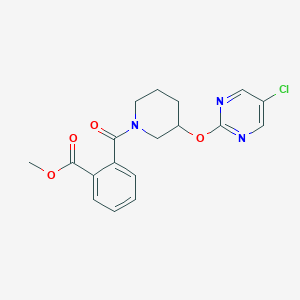
![5-chloro-N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2631470.png)
![2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2631471.png)
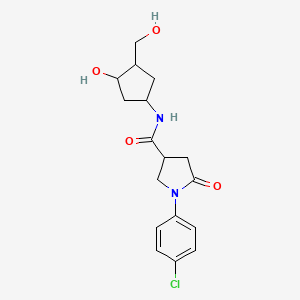

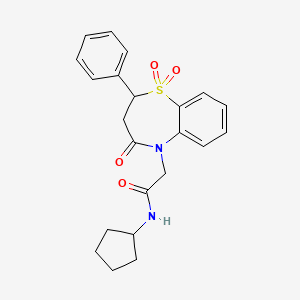
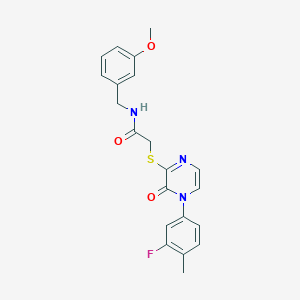

![2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid](/img/structure/B2631478.png)
![3-(2-((7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2631479.png)